![molecular formula C18H18FN3OS B2767941 N-(4-fluorobenzyl)-4-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1251675-14-5](/img/structure/B2767941.png)
N-(4-fluorobenzyl)-4-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-4-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, commonly known as FPTQ, is a synthetic small molecule that has been studied for its potential applications as a therapeutic agent. FPTQ belongs to the class of thiazole-containing compounds, which have been shown to possess various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Scientific Research Applications
- The synthesized derivatives of this compound have been evaluated for their antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species . These compounds could potentially serve as novel agents to combat microbial infections, especially in the context of increasing antimicrobial resistance.
- The same derivatives were also screened for their anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) using the Sulforhodamine B (SRB) assay . Notably, specific compounds demonstrated promising activity against breast cancer cell lines, suggesting their potential as future anticancer agents.
- Computational studies involving molecular docking were conducted to understand the binding mode of active compounds with specific receptors. These compounds showed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). Such insights can guide rational drug design efforts .
- The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Understanding the specific mechanisms underlying these properties is an ongoing area of research.
- Compounds d1, d2, d3, d6, and d7 were identified as promising candidates based on their biological activities and molecular docking results. These compounds could serve as lead molecules for further drug development and optimization .
Antimicrobial Activity
Anticancer Potential
Molecular Docking Studies
Thiazole Nucleus Properties
Potential Lead Compounds
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may bind to its targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to influence a variety of pathways, including those involved in inflammation, cell growth, and apoptosis .
Pharmacokinetics
The presence of the fluorobenzyl group could potentially enhance its metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific target identification. Based on its structural features, it may have potential anti-inflammatory, antitumor, or other pharmacological effects .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-12(2)15-16(24-18(21-15)22-9-3-4-10-22)17(23)20-11-13-5-7-14(19)8-6-13/h3-10,12H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCUJXZGFWYEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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